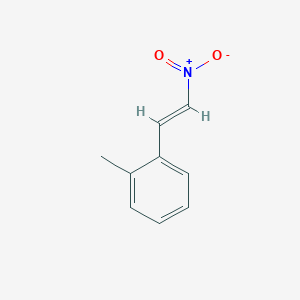

1-Methyl-2-(2-nitroethenyl)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-methyl-2-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOATZZMHBCWHOJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879771 | |

| Record name | 2-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34222-71-4 | |

| Record name | 2-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2 2 Nitroethenyl Benzene

Established Synthetic Routes

Traditional methods for synthesizing nitrovinyl aromatics have long been established in the field of organic chemistry. These routes are reliable and well-documented, forming the foundation for more modern adaptations.

The Henry reaction, or nitroaldol condensation, stands as a cornerstone for the synthesis of β-nitro alcohols, which are key precursors to nitroalkenes. wikipedia.org Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org In the context of 1-Methyl-2-(2-nitroethenyl)benzene (B2825246) synthesis, the reaction proceeds between ortho-methylbenzaldehyde and nitromethane (B149229).

The mechanism is initiated by a base, which deprotonates the α-carbon of nitromethane to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of ortho-methylbenzaldehyde. The resulting β-nitro alkoxide is subsequently protonated, typically by the conjugate acid of the base used, to yield a β-nitro alcohol intermediate. wikipedia.orgorganic-chemistry.org This intermediate readily undergoes dehydration, often facilitated by heat or acidic conditions, to produce the final product, this compound, and a molecule of water. organic-chemistry.org The elimination of water is particularly favorable when acidic protons are available, leading directly to the nitroalkene. organic-chemistry.orgscirp.org

This synthetic approach is a direct application of the Henry reaction, focusing specifically on the condensation of nitromethane with ortho-methylbenzaldehyde (also known as o-tolualdehyde). The reaction is typically carried out in the presence of a base catalyst.

Commonly used bases include alkali hydroxides like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent such as methanol (B129727) or ethanol (B145695). archive.orgsciencemadness.org The reaction is often performed at low temperatures (e.g., 0-5°C) to control the initial aldol (B89426) addition before proceeding to the dehydration step, which may occur upon acidification or work-up. sciencemadness.org The facility of this condensation can be influenced by the nature and position of substituent groups on the benzene (B151609) ring. archive.org For many aromatic aldehydes, the condensation with nitromethane provides a straightforward and effective route to the corresponding β-nitrostyrene derivative. archive.orgjlu.edu.cn

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com Standard nitration of an aromatic compound, such as benzene or toluene, involves the reaction with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This electrophile then attacks the electron-rich benzene ring. masterorganicchemistry.com

However, for the synthesis of this compound, this method is not a direct or common pathway. The nitro group in the target molecule is attached to the vinyl side chain, not the aromatic ring itself. A hypothetical electrophilic substitution route would involve the nitration of a pre-existing vinyl group on 1-methyl-2-vinylbenzene. This approach is generally less favored than condensation methods due to potential side reactions, such as polymerization of the vinyl group or nitration on the aromatic ring, which is strongly activated by the vinyl substituent. The dominant and more controlled strategy remains the construction of the nitrovinyl group through condensation.

Advanced and Green Synthesis Techniques

Recent research has focused on developing more sustainable and efficient methods for chemical synthesis. These advanced protocols aim to reduce reaction times, minimize waste, and utilize less hazardous materials.

Significant improvements in the synthesis of nitroethenylbenzenes have been achieved through the development of novel catalytic systems. These methods offer higher yields and selectivity while often proceeding under milder conditions. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused. scirp.org

Examples of advanced catalytic systems include:

Layered Double Hydroxides (LDHs): These solid base catalysts have been shown to be effective in Henry reactions, promoting the condensation of aldehydes and nitroalkanes under environmentally friendly conditions. scirp.org

Copper Complexes: Homogeneous catalysts, such as copper(I) or copper(II) acetate (B1210297) complexes with chiral diamine or bis(oxazoline) ligands, have been developed for asymmetric Henry reactions, allowing for the enantioselective synthesis of β-nitro alcohols. organic-chemistry.org

Ammonium (B1175870) Acetate: This salt can be used in catalytic amounts to promote the condensation of aldehydes with nitromethane, particularly in solvent-free or microwave-assisted conditions. researchgate.net

| Catalyst System | Reactants | Reaction Type | Key Advantages |

|---|---|---|---|

| Layered Double Hydroxides (LDHs) | Aromatic Aldehydes + Nitroalkanes | Henry Reaction | Heterogeneous, reusable, environmentally friendly. scirp.org |

| Copper(II) Acetate-Bis(oxazoline) | Aromatic Aldehydes + Nitromethane | Asymmetric Henry Reaction | High enantioselectivity for chiral products. organic-chemistry.org |

| Ammonium Acetate | Aromatic Aldehydes + Nitromethane | Henry Reaction | Effective in catalytic amounts, suitable for solvent-free/microwave methods. researchgate.net |

In alignment with the principles of green chemistry, solvent-free and microwave-assisted syntheses have emerged as powerful alternatives to conventional methods. ajrconline.org These techniques can dramatically reduce reaction times, increase energy efficiency, and often lead to higher yields and cleaner products. jlu.edu.cnresearchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to be highly effective for promoting the condensation of aldehydes with nitromethane. jlu.edu.cn Reactions can be completed in a matter of minutes compared to hours required for conventional heating. ajrconline.org This rapid, clean condensation is often performed with only a catalytic amount of a promoter like ammonium acetate, avoiding the need for bulk solvents. jlu.edu.cnresearchgate.net

Solvent-Free Grinding: Mechanical grinding of solid reactants, sometimes with a catalytic additive, represents another eco-friendly approach. researchgate.net This solvent-free method has been successfully applied to Michael additions and other condensation reactions, offering high efficiency and simplicity. The close contact between reactant molecules in the solid state can lead to highly efficient transformations without the need for any solvent. researchgate.net

| Technique | Typical Conditions | Reaction Time | Advantages |

|---|---|---|---|

| Microwave Irradiation | Neat reactants with catalyst (e.g., ammonium acetate) | ~10 minutes | Rapid heating, reduced reaction time, high yield, energy efficient. jlu.edu.cnajrconline.org |

| Solvent-Free Grinding | Reactants ground in a mortar and pestle | Variable, often short | No solvent required, reduced pollution, simple procedure, high yields. researchgate.net |

Optimization of Reaction Conditions and Yields

The synthesis of β-nitrostyrenes, including this compound, via the Henry reaction is critically influenced by the choice of catalyst, solvent, and reaction method. The reaction proceeds through a β-nitro alcohol intermediate, which then dehydrates to the final nitroalkene. The efficiency of this process can be significantly enhanced by employing optimized conditions.

Solid base catalysts, particularly layered double hydroxides (LDHs) and their calcined forms, have been investigated for their efficacy in promoting the Henry condensation. These heterogeneous catalysts offer advantages in terms of ease of separation and potential for recycling. Studies on the condensation of benzaldehyde (B42025) derivatives with nitromethane demonstrate that the catalyst composition and reaction method (conventional heating vs. microwave irradiation) have a profound impact on reaction times and yields. scirp.orgscirp.org

For instance, research using various copper-containing LDHs as catalysts for the reaction of substituted benzaldehydes and nitromethane shows that calcined catalysts generally exhibit higher activity. scirp.org Microwave irradiation, in combination with these solid catalysts, has been shown to dramatically reduce reaction times from hours to minutes while achieving high to excellent yields. scirp.orgscirp.org

The selection of the base and solvent system is a well-established method for optimizing the Henry reaction. wikipedia.org While a range of bases can be used, including alkali metal hydroxides, alkoxides, and amines, their catalytic amount is crucial. If isolation of the β-nitro alcohol is desired, only small amounts of base should be used; otherwise, elimination to the nitroalkene is favored. organic-chemistry.org

The following tables, derived from studies on analogous benzaldehydes, illustrate the effect of different catalytic systems and conditions on product yield.

Table 1: Effect of Different Solid Catalysts on the Henry Reaction Yield of Benzaldehyde and Nitromethane This table showcases data from analogous reactions to illustrate catalytic effects.

| Catalyst (Calcined) | Reaction Method | Temperature (°C) | Time | Yield (%) | Reference |

| Cu:Mg:Al (1:2:1) | Conventional | 50 | 240 min | 75 | researchgate.net |

| Cu:Mg:Al (1:2:1) | Microwave | - | 3 min | 94 | researchgate.net |

| Cu:Mg:Al (2:1:1) | Conventional | 50 | 180 min | 79 | researchgate.net |

| Cu:Mg:Al (2:1:1) | Microwave | - | 2 min | 98 | researchgate.net |

| Cu:Al (3:1) | Conventional | 50 | 150 min | 82 | scirp.org |

| Cu:Al (3:1) | Microwave | - | 1.5 min | 99 | scirp.org |

Stereoselective Synthesis of (E)-1-Methyl-2-(2-nitroethenyl)benzene

The formation of the carbon-carbon double bond in this compound introduces the possibility of E/Z isomerism. The (E)-isomer, where the nitro group and the o-tolyl group are on opposite sides of the double bond, is generally the thermodynamically more stable and often the desired product.

Control of Olefin Geometry in Nitroethenylation Reactions

Control over the olefin geometry in the final product is typically achieved during the dehydration of the intermediate β-nitro alcohol. The conditions of this elimination step are paramount for ensuring high selectivity for the (E)-isomer. The Henry reaction itself is reversible, and the stereochemical outcome can be influenced by whether the reaction is under kinetic or thermodynamic control. wikipedia.org

The choice of the catalytic system can directly influence whether the reaction stops at the nitroalcohol stage or proceeds to the nitroalkene. Recent research has demonstrated that selectivity can be controlled by modifying the catalyst itself. For example, in a copper(II)-catalyzed Henry reaction, changing the basicity of the counter-anion in the chiral copper complex can selectively yield either the β-nitroalcohol or the β-nitrostyrene. mdpi.comnih.gov Using a more basic counter-anion can promote the elimination step, leading directly to the nitroalkene, which is typically formed as the stable (E)-isomer. mdpi.comnih.gov

Furthermore, specific reagents have been developed to promote the stereospecific dehydration of β-hydroxy-α-amino acid derivatives, a similar structural motif, to the corresponding (E)-α,β-dehydroamino acids. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with copper(II) chloride has proven highly effective for this transformation, suggesting that carbodiimide-based methods could be applicable for the stereoselective dehydration of the β-nitro alcohol intermediate in the synthesis of (E)-1-Methyl-2-(2-nitroethenyl)benzene. organic-chemistry.org

Chiral Catalyst-Mediated Synthesis of Enantiopure Derivatives

While this compound itself is achiral, the introduction of substituents on the ethenyl backbone or the use of the compound as an intermediate for more complex chiral molecules necessitates the development of asymmetric synthetic routes. The asymmetric Henry reaction is a powerful tool for creating chiral β-nitro alcohols with high enantiomeric excess (ee). These chiral intermediates can then be further transformed.

The most common strategy involves the use of a chiral metal complex as the catalyst. Copper(II) complexes, in particular, have been extensively studied. rsc.org These catalysts typically feature a chiral ligand that coordinates to the copper ion, creating a chiral environment that directs the approach of the nitronate to the aldehyde. wikipedia.org

A study by Khan et al. (2021) on the asymmetric Henry reaction of 2-nitrobenzaldehyde (B1664092) (a close structural analog of 2-methylbenzaldehyde) with nitromethane highlights the key factors for optimizing enantioselectivity. semanticscholar.org Using an in situ generated catalyst from a chiral bis(β-amino alcohol) ligand and a copper salt, they systematically investigated the effects of the ligand structure, solvent, and metal salt.

The results demonstrated that the choice of ligand is critical, with a specific thiophene-2,5-bis(β-amino alcohol) ligand (L4) providing the highest enantioselectivity. semanticscholar.org The solvent also plays a significant role, with ethanol being identified as the optimal medium. semanticscholar.orgmdpi.com The choice of the copper salt was also shown to influence the reaction's success. semanticscholar.org

Table 2: Optimization of Asymmetric Henry Reaction for 2-Nitrobenzaldehyde and Nitromethane This table presents data from a study on a structurally analogous aldehyde to illustrate the principles of chiral catalyst optimization.

| Parameter Varied | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ligand | L1-Cu(OAc)₂, EtOH, 25°C, 24h | 90 | 89.9 | semanticscholar.org |

| L2-Cu(OAc)₂, EtOH, 25°C, 24h | 95 | 92.5 | semanticscholar.org | |

| L3-Cu(OAc)₂, EtOH, 25°C, 24h | 98 | 93.4 | semanticscholar.org | |

| L4-Cu(OAc)₂ , EtOH, 25°C, 24h | 99 | 94.6 | semanticscholar.org | |

| L5-Cu(OAc)₂, EtOH, 25°C, 24h | 99 | 93.8 | semanticscholar.org | |

| Solvent | L4-Cu(OAc)₂, Methanol , 25°C, 48h | 88 | 85.3 | semanticscholar.orgmdpi.com |

| L4-Cu(OAc)₂, Isopropanol , 25°C, 48h | 80 | 86.6 | semanticscholar.orgmdpi.com | |

| L4-Cu(OAc)₂, THF , 25°C, 48h | 79 | 68.3 | semanticscholar.orgmdpi.com | |

| Catalyst Loading | L4-Cu(OAc)₂, EtOH, 25°C, 5 mol% | 85 | 88.5 | semanticscholar.orgmdpi.com |

| L4-Cu(OAc)₂, EtOH, 25°C, 10 mol% | 92 | 90.2 | semanticscholar.orgmdpi.com | |

| L4-Cu(OAc)₂, EtOH, 25°C, 20 mol% | 99 | 94.6 | semanticscholar.orgmdpi.com |

These findings underscore that high yields and excellent enantioselectivities in the synthesis of chiral nitroalcohols derived from ortho-substituted benzaldehydes can be achieved through the careful selection of a chiral ligand, solvent, and optimization of catalyst loading. semanticscholar.orgorganic-chemistry.org

Reactivity and Reaction Pathways of 1 Methyl 2 2 Nitroethenyl Benzene

Nucleophilic Addition Reactions

The polarized nature of the carbon-carbon double bond in 1-methyl-2-(2-nitroethenyl)benzene (B2825246) makes it an excellent substrate for nucleophilic addition reactions. The strong electron-withdrawing capacity of the nitro group facilitates the attack of nucleophiles at the β-carbon, leading to the formation of a variety of functionalized products.

Michael Addition Pathways and Scope

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogues, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the case of this compound, the nitroalkene system serves as a potent Michael acceptor.

A variety of carbon-based nucleophiles, particularly stabilized carbanions derived from active methylene (B1212753) compounds, readily add to nitrostyrenes. While specific studies on this compound are limited, extensive research on analogous β-nitrostyrenes provides significant insight into its reactivity. For instance, the addition of malonate esters to β-nitrostyrenes is a well-established method for the synthesis of γ-nitro esters, which are valuable precursors to γ-amino acids.

Organocatalysis has emerged as a powerful tool for achieving enantioselective Michael additions. Chiral bifunctional catalysts, such as those derived from cinchonine (B1669041), have been shown to be highly effective in the reaction of dimethyl malonate with β-nitrostyrene. rsc.org These catalysts typically possess both a Brønsted base site to deprotonate the nucleophile and a hydrogen-bond donor moiety (like a thiourea (B124793) group) to activate the nitroalkene electrophile. rsc.org

Table 1: Organocatalyzed Michael Addition of Dimethyl Malonate to Substituted β-Nitrostyrenes

| Entry | β-Nitrostyrene Substituent | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | H | 6'-hydroxycinchonine | Toluene | 24 | 90 | 85 |

| 2 | 4-Cl | 6'-hydroxycinchonine | Toluene | 24 | 92 | 88 |

| 3 | 4-CH₃ | 6'-hydroxycinchonine | Toluene | 24 | 85 | 82 |

| 4 | 2-Cl | 6'-hydroxycinchonine | Toluene | 48 | 70 | 75 |

This table presents data for analogous compounds to illustrate the general reaction pathway.

The conjugate addition of nitrogen nucleophiles, known as the aza-Michael reaction, provides a direct route to β-amino nitroalkanes, which are versatile synthetic intermediates. Aromatic and aliphatic amines can act as nucleophiles in this context. The development of asymmetric organocatalytic aza-Michael reactions has been a significant area of research. mdpi.com

For example, theoretical studies on the Michael addition of aldehydes (which form nucleophilic enamines in the presence of a primary amine catalyst) to nitrostyrenes have elucidated the reaction mechanism. These studies suggest that the reaction proceeds through a transition state where the nitro group of the electrophile is activated by a hydrogen-bonding co-catalyst, such as benzoic acid, while the enamine attacks the β-carbon. sioc-journal.cn While specific experimental data for the conjugate addition of amines to this compound is not detailed in the surveyed literature, the general principles of the aza-Michael reaction are applicable. The reaction of aniline (B41778) with chalcone, catalyzed by cinchonine derivatives, demonstrates the feasibility of such transformations. manchester.ac.uk

Oxygen- and sulfur-containing nucleophiles also participate in Michael additions to nitrostyrenes. Thiolates, being soft and highly effective nucleophiles, readily add to the β-carbon of nitroalkenes. Kinetic studies on the addition of thiophenol to β-nitrostyrene and its β-methyl derivative have provided mechanistic insights. These reactions often proceed through a stepwise mechanism involving the formation of a zwitterionic intermediate. researchgate.net

The following table presents kinetic data for the addition of various substituted thiophenols to β-methyl-β-nitrostyrene, a close analogue of this compound. This data illustrates the electronic effects of substituents on the nucleophile on the reaction rate.

Table 2: Rate Constants for the Addition of Substituted Thiophenols to β-Methyl-β-nitrostyrene researchgate.net

| Entry | Thiophenol Substituent | k₂ (dm³ mol⁻¹ s⁻¹) |

| 1 | 4-OCH₃ | 0.12 |

| 2 | 4-CH₃ | 0.25 |

| 3 | H | 0.51 |

| 4 | 4-Cl | 1.02 |

| 5 | 3-Cl | 1.58 |

| 6 | 4-NO₂ | 7.94 |

This table presents data for an analogous compound to illustrate the general reaction pathway.

The addition of oxygen nucleophiles, such as alkoxides, is also possible, leading to the formation of β-alkoxy nitroalkanes. These reactions are typically carried out under basic conditions.

Cycloaddition Reactions

The carbon-carbon double bond of this compound can also participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. The electron-withdrawing nitro group activates the double bond, making it reactive towards electron-rich dienes.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In the context of this compound, it acts as the 2π-electron component (dienophile), reacting with a conjugated 4π-electron component (diene). The reaction of nitrostyrenes with various dienes, such as cyclopentadiene (B3395910) and acyclic dienes, has been investigated. beilstein-journals.orgchemtube3d.com

Lewis acids, such as tin(IV) chloride (SnCl₄), have been shown to catalyze the Diels-Alder reaction of β-nitrostyrene with unsymmetrical dienes like 3-methyl-1,3-pentadiene. beilstein-journals.orgnih.gov These reactions can lead to a mixture of regioisomeric and stereoisomeric cycloadducts. The regioselectivity of the addition is influenced by both electronic and steric factors of the diene and the dienophile. For instance, in the reaction with 3-methyl-1,3-pentadiene, addition can occur at either of the two double bonds of the diene. beilstein-journals.orgnih.gov

The following table summarizes the products obtained from the SnCl₄-catalyzed Diels-Alder reaction of β-nitrostyrene with (E)-3-methyl-1,3-pentadiene, providing an illustrative example of the types of cycloadducts that can be formed.

Table 3: Products of the Diels-Alder Reaction of β-Nitrostyrene with (E)-3-Methyl-1,3-pentadiene beilstein-journals.orgnih.gov

| Product (Cycloadduct) | Yield (%) | Description |

| 2 | 27 | Adduct from reaction at the less substituted double bond |

| 3 | 29 | Adduct from reaction at the less substituted double bond |

| 4 | low | Adduct from reaction at the more substituted double bond |

| 5 | low | Adduct from reaction at the more substituted double bond |

| 6 | low | Crossover cycloadduct |

| 7 | low | Crossover cycloadduct |

This table presents data for an analogous compound to illustrate the general reaction pathway.

Reactions with other dienes, such as furan, have been found to be less successful with simple nitrostyrenes, often requiring more forcing conditions or specific activation. beilstein-journals.org

[3+2] Cycloadditions with Azomethine Ylides and Other Dipoles

The electron-withdrawing nature of the nitro group renders the carbon-carbon double bond in the nitroethenyl moiety of this compound electron-deficient. This makes it an excellent dipolarophile for [3+2] cycloaddition reactions. nih.gov This type of reaction, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings in a single, often highly stereoselective, step. nih.govwikipedia.org

One of the most common applications of this reactivity is the reaction with azomethine ylides. Azomethine ylides are nitrogen-based 1,3-dipoles that are typically generated in situ. wikipedia.org When reacted with an electron-deficient alkene like this compound, they undergo a concerted cycloaddition to yield highly substituted pyrrolidine (B122466) rings. wikipedia.org

Research on similar nitro-substituted heteroaromatics and nitrostyrenes has shown that these cycloadditions proceed efficiently. nih.govrsc.org For instance, the reaction of nitrobenzothiophenes with nonstabilized azomethine ylides, generated from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in the presence of an acid like trifluoroacetic acid (TFA), provides functionalized tricyclic pyrrolidine derivatives in high yields. nih.govrsc.org The reaction is highly regioselective, with the nucleophilic carbon of the ylide attacking the β-carbon of the nitroalkene.

While specific studies on this compound are not prevalent, its reactivity can be inferred from analogous systems. The general scheme for the [3+2] cycloaddition with an azomethine ylide is as follows:

General Reaction Scheme for [3+2] Cycloaddition

| Reactant 1 | Reactant 2 (Dipole) | Catalyst/Conditions | Product |

|---|

The reaction is believed to be a concerted, asynchronous process where the new carbon-carbon bonds form at the same time, but not to the same extent in the transition state. wikipedia.org The regioselectivity is controlled by the electronic properties of the reactants, with the most nucleophilic center of the dipole reacting with the most electrophilic center of the dipolarophile. researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. masterorganicchemistry.com The introduction of an electrophile onto the aromatic ring of this compound is governed by the directing effects of the two substituents already present: the methyl group and the 2-nitroethenyl group. uci.edu

The outcome of an electrophilic aromatic substitution reaction on a substituted benzene is determined by the electronic nature of the substituents. minia.edu.egorganicchemistrytutor.com These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directors. uci.edu

Methyl Group (-CH₃): The methyl group is a weakly activating group. minia.edu.eg It donates electron density to the benzene ring through an inductive effect. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, making the ring more reactive towards electrophiles than benzene itself. libretexts.org Because it can best stabilize the positive charge when the electrophile adds to the ortho or para positions, the methyl group is an ortho-, para-director . chemguide.co.uk

Nitroethenyl Group (-CH=CHNO₂): The 2-nitroethenyl group is a strongly deactivating group. The nitro group (-NO₂) is powerfully electron-withdrawing due to both resonance and inductive effects. This effect is relayed through the conjugated double bond, pulling electron density out of the benzene ring. youtube.com This destabilizes the arenium ion intermediate, making the ring significantly less reactive towards electrophiles. youtube.com Groups with a partial or full positive charge on the atom connected to the ring, like the nitroethenyl group, are meta-directors . libretexts.orgyoutube.com This is because the deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site of attack. youtube.com

Summary of Substituent Directing Effects

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating (Inductive) | Activating | Ortho, Para |

When two substituents are present on a benzene ring, the position of a third incoming group is determined by the combined influence of both. In the case of this compound, the activating ortho-, para-directing methyl group and the deactivating meta-directing nitroethenyl group are in conflict.

Generally, activating groups have a stronger influence on the regioselectivity than deactivating groups. However, the powerful deactivating nature of the nitroethenyl group significantly reduces the reactivity of all positions, especially the ortho and para positions relative to it.

The directing effects are as follows:

The methyl group at position 1 directs incoming electrophiles to positions 2 (occupied), 4, and 6.

The nitroethenyl group at position 2 directs incoming electrophiles to positions 4 and 6 (which are meta to it).

In this case, the directing effects of both groups are synergistic, reinforcing substitution at positions 4 and 6. The position ortho to the methyl group (position 6) and the position para to the methyl group (position 4) are both meta to the nitroethenyl group. Therefore, electrophilic attack is strongly favored at these positions. Steric hindrance from the adjacent nitroethenyl group might slightly disfavor attack at position 3, and the electronic deactivation would strongly disfavor position 5 (ortho to the nitroethenyl group).

Predicted Isomer Distribution in Electrophilic Aromatic Substitution

| Incoming Electrophile (E⁺) Position | Product | Influence of -CH₃ | Influence of -CH=CHNO₂ | Expected Outcome |

|---|---|---|---|---|

| 3 | 1-Methyl-2-(2-nitroethenyl)-3-E-benzene | Ortho (Favorable) | Ortho (Unfavorable) | Minor/Trace Product |

| 4 | 1-Methyl-2-(2-nitroethenyl)-4-E-benzene | Para (Favorable) | Meta (Favorable) | Major Product |

| 5 | 1-Methyl-2-(2-nitroethenyl)-5-E-benzene | Meta (Unfavorable) | Para (Unfavorable) | Trace/No Product |

The reaction conditions for such substitutions would need to be harsh due to the strong deactivating effect of the nitroethenyl group. libretexts.org

Redox Chemistry

The presence of both a nitro group and a methyl group provides sites for reduction and oxidation reactions, respectively.

The nitro group is readily reduced to an amine (-NH₂) functionality. This transformation is one of the most important reactions of nitro compounds. masterorganicchemistry.com For aromatic nitro compounds, and by extension the nitroethenyl group, several reliable methods exist. wikipedia.org

Commonly used methods include:

Catalytic Hydrogenation: This involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org This method is very efficient but can sometimes also reduce the alkene double bond, depending on the conditions.

Metal-Acid Systems: The use of an active metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for reducing nitro groups to amines. masterorganicchemistry.comyoutube.com

The reduction of this compound would first reduce the nitro group and may also saturate the carbon-carbon double bond, yielding 2-(2-methylphenyl)ethan-1-amine. wikipedia.org

Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Methanol (B129727) or Ethanol (B145695) solvent | 2-(2-methylphenyl)ethan-1-amine |

| Fe/HCl or Sn/HCl | Heat | 2-(2-methylphenyl)ethan-1-amine |

It is important to note that using lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro compounds often leads to the formation of azo compounds and is generally not suitable for producing primary amines from this class of substrates. commonorganicchemistry.com

While alkyl groups are generally resistant to oxidation, a methyl group attached to a benzene ring is an exception. It can be oxidized to a carboxylic acid group (-COOH) by strong oxidizing agents. libretexts.org

A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions, followed by an acidic workup. libretexts.org Regardless of the length of an alkyl chain attached to a benzene ring, it will be oxidized back to a single carboxylic acid group directly attached to the ring, provided there is a benzylic hydrogen atom.

For this compound, this reaction would convert the methyl group into a carboxylic acid, yielding 2-(2-nitroethenyl)benzoic acid. The nitroethenyl group is generally stable to these oxidative conditions.

Oxidation of the Benzylic Methyl Group

| Reagent System | Conditions | Product |

|---|---|---|

| 1. KMnO₄, NaOH, H₂O | Heat (reflux) | 2-(2-nitroethenyl)benzoic acid |

This selective oxidation highlights the enhanced reactivity of the benzylic position of the methyl group due to its proximity to the aromatic ring.

Derivatization and Structural Modification of 1 Methyl 2 2 Nitroethenyl Benzene

Functionalization of the Nitroethenyl Moiety

The nitroethenyl group is the most reactive site of the molecule, characterized by an electrophilic double bond and a versatile nitro group. Its functionalization is a key strategy for creating complex molecular architectures.

Transformation of the Nitro Group

The nitro group is not merely an activating group for the olefinic bond but is also a functional handle that can be converted into various other groups. nih.gov

Denitrative Cross-Coupling: The nitro group can serve as a leaving group in cross-coupling reactions, allowing for the formal substitution of the nitro moiety with other functional groups. nih.govnih.gov This rapidly expanding field provides access to a broad range of functionalized styrenes. nih.gov These reactions often proceed via radical mechanisms where a radical species adds to the β-carbon, followed by the elimination of the nitro group. rsc.org This strategy has been used to form new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

| Coupling Partner | Reagent/Catalyst | Product Type | Reference |

| Organozinc reagents | None (Microwave) | β-Alkylated/Arylated Styrenes | mdpi.com |

| Hantzsch Esters | AIBN | β-Alkylated Styrenes | mdpi.com |

| Aryl Sulfinic Acids | Mn(OAc)₃ or AgNO₃/K₂S₂O₈ | Conjugated Sulfones | mdpi.com |

| Dialkyl Phosphites | Mn(OAc)₂ or AgNO₃ | Conjugated Phosphonates | mdpi.com |

| Aryl Diazonium Salts | Not specified | Stilbenes | researchgate.net |

This table summarizes various denitrative cross-coupling reactions applicable to nitrostyrenes, providing a pathway to diverse styrene (B11656) derivatives.

Other Transformations: Beyond reduction and displacement, the nitro group can participate in other synthetic transformations. For instance, after reduction to an amine, the resulting group can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide variety of substituents. nih.govresearchgate.net

Modifications of the Olefinic Double Bond

The olefinic double bond in 1-methyl-2-(2-nitroethenyl)benzene (B2825246) is electron-deficient due to the strong electron-withdrawing effect of the nitro group, making it an excellent electrophile, particularly for conjugate additions and cycloaddition reactions. nih.gov

Michael Addition: The conjugate or Michael addition is a cornerstone reaction for modifying the double bond. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles can add to the β-carbon, leading to the formation of α-substituted-β-nitroethylbenzene derivatives. nih.gov This method is highly efficient for creating new carbon-carbon and carbon-heteroatom bonds.

| Nucleophile (Michael Donor) | Product Structure | Reference |

| Amines (e.g., propylamine) | 2-methyl-1-(1-nitro-2-(propylamino)ethyl)benzene | nih.gov |

| Enolates (e.g., from malonates) | Diethyl 2-((2-methylphenyl)(nitro)methyl)malonate | wikipedia.org |

| Organocuprates (Gilman reagents) | 1-(1-nitro-2-alkylethyl)-2-methylbenzene | masterorganicchemistry.com |

| Thiolates (e.g., thiophenol) | 2-methyl-1-(1-nitro-2-(phenylthio)ethyl)benzene | mdpi.com |

This table showcases the versatility of the Michael addition reaction on the nitrostyrene (B7858105) scaffold with various nucleophiles.

Cycloaddition Reactions: The electron-poor double bond of nitrostyrenes makes them excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions, providing pathways to construct complex cyclic and polycyclic systems. nih.govlibretexts.org

Diels-Alder Reaction ([4+2] Cycloaddition): this compound can react with a variety of dienes to form six-membered rings. For example, reactions with cyclic dienes like cyclopentadiene (B3395910) or 1,3-cyclohexadiene (B119728) can produce bicyclic frameworks. beilstein-journals.orgnih.gov The reaction of β-nitrostyrene with 3-methyl-1,3-pentadiene, catalyzed by tin(IV) chloride, yields various cycloadducts, demonstrating the feasibility of these reactions even with substituted dienes. nih.gov

1,3-Dipolar Cycloaddition: Reactions with 1,3-dipoles such as nitrones or azomethine ylides provide access to five-membered heterocyclic rings. nih.govnih.gov These reactions are highly valuable for synthesizing functionalized pyrrolidine (B122466) and isoxazolidine (B1194047) derivatives.

Functionalization of the Benzene (B151609) Ring

Functionalizing the benzene ring of this compound is more challenging due to the electronic properties of the existing substituents. The interplay between the activating methyl group and the deactivating nitroethenyl group dictates the reactivity and regioselectivity of further substitutions.

Substituent Introduction via Directed Metalation or Further Aromatic Substitution

Directed ortho-Metalation (DoM): This strategy involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG), followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org For this compound, the existing groups are not classical powerful DMGs like amides or O-carbamates. uwindsor.canih.gov The methyl group itself is a very weak director. While some functional groups can direct lithiation, the strong electron-withdrawing nature of the nitroethenyl group and the potential for the organolithium base to react with the nitro group or the acidic α-proton present significant challenges for this approach. However, specialized hindered amide bases like TMPMgCl·LiCl have shown efficacy in the metalation of arenes containing sensitive functional groups, which could potentially offer a route for functionalization. harvard.edu

Electrophilic Aromatic Substitution: Further electrophilic aromatic substitution (EAS) on the ring is significantly influenced by the existing substituents. masterorganicchemistry.com The methyl group is an activating, ortho-, para-director. chemguide.co.uk The nitroethenyl group is a strongly deactivating, meta-director. libretexts.org The combined effect makes the ring less reactive than benzene. msu.edu

Reactivity: The nitroethenyl group strongly deactivates the ring towards electrophilic attack, making reactions like nitration or halogenation require harsh conditions. libretexts.orgyoutube.com

Regioselectivity: The directing effects of the two groups must be considered. The methyl group at C1 directs incoming electrophiles to positions 3 (meta) and 5 (para). The nitroethenyl group at C2 directs to positions 4 and 6 (meta). Therefore, substitution is most likely to occur at positions where these directing effects align or where steric hindrance is minimized. For nitration, substitution at the 4- and 6-positions would be predicted. chemguide.co.uklibretexts.org

| Position | Directed by C1-Methyl | Directed by C2-Nitroethenyl | Predicted Outcome |

| 3 | ortho (activated) | ortho (deactivated) | Unlikely |

| 4 | meta (less activated) | meta (least deactivated) | Possible |

| 5 | para (activated) | para (deactivated) | Unlikely |

| 6 | ortho (activated) | meta (least deactivated) | Possible |

This table analyzes the directing effects for electrophilic aromatic substitution on this compound.

Alkylation and Acylation Strategies

Friedel-Crafts Reactions: Standard Friedel-Crafts alkylation and acylation reactions are generally not viable for this compound. libretexts.orglibretexts.org These reactions fail on aromatic rings bearing strongly deactivating substituents, such as a nitro group. khanacademy.orgquora.comlibretexts.orgyoutube.comreddit.comyoutube.com The nitroethenyl group deactivates the ring to such an extent that it will not undergo reaction with the carbocation or acylium ion electrophiles generated under Friedel-Crafts conditions. The Lewis acid catalyst would likely coordinate with the nitro group, further deactivating the ring.

Alternative strategies for introducing alkyl or acyl groups onto such deactivated rings would be necessary. These could involve:

Nucleophilic aromatic substitution (SₙAr) if a suitable leaving group were present on the ring.

The aforementioned directed ortho-metalation followed by quenching with an alkyl or acyl halide, should viable DoM conditions be found.

Design and Synthesis of Complex Polycyclic Systems Incorporating this compound Scaffolds

The this compound framework is a valuable starting point for the synthesis of polycyclic systems, primarily through cycloaddition reactions that build new rings onto the existing structure. nih.govwikipedia.org

Intermolecular Cycloadditions: As discussed in section 4.1.2, intermolecular Diels-Alder reactions are a powerful tool. By reacting this compound with a diene, a bicyclic system is formed in a single step. For instance, reaction with 1,3-butadiene (B125203) would yield a substituted nitro-octahydronaphthalene derivative. The subsequent transformation of the nitro group and further functionalization can lead to complex polycyclic natural product scaffolds.

Intramolecular Cycloadditions: A more sophisticated approach involves tethering a diene or a 1,3-dipole to the this compound scaffold, followed by an intramolecular cycloaddition. This strategy allows for the construction of intricate, fused, or bridged polycyclic systems with high stereocontrol. For example, a diene could be attached to the benzene ring or the methyl group, setting the stage for an intramolecular Diels-Alder (IMDA) reaction with the nitroalkene dienophile. Such reactions are powerful for building complex frameworks in a single, often stereoselective, step.

Tandem Reactions: The initial products of Michael additions or cycloadditions can be used in subsequent cyclization reactions. For example, a Michael adduct could be designed so that a subsequent intramolecular reaction (e.g., an aldol (B89426) condensation or another cyclization) can occur, leading to the rapid assembly of polycyclic structures in a tandem or one-pot process. The Robinson annulation, which combines a Michael addition with an intramolecular aldol reaction, is a classic example of such a strategy for forming six-membered rings.

Mechanistic Investigations into Reactions Involving 1 Methyl 2 2 Nitroethenyl Benzene

Elucidation of Reaction Mechanisms

The primary route to synthesizing 1-Methyl-2-(2-nitroethenyl)benzene (B2825246) is the Henry reaction, also known as a nitroaldol reaction, which involves the condensation of 2-methylbenzaldehyde (B42018) with nitromethane (B149229) in the presence of a base. organic-chemistry.orgscirp.org The elucidation of this reaction's mechanism involves a multi-faceted approach, combining kinetic analysis and the detection of transient species.

Detailed Reaction Progress Analysis via Kinetic Studies

While specific kinetic data for the reaction between 2-methylbenzaldehyde and nitromethane is not extensively documented in publicly available literature, the general kinetics of the Henry reaction are well-established. The reaction is typically base-catalyzed, and its rate is dependent on the concentrations of the aldehyde, the nitroalkane, and the catalyst. organic-chemistry.org

C₈H₈O + CH₃NO₂ → C₉H₉NO₂ + H₂O

Rate = k[2-methylbenzaldehyde]ˣ[nitromethane]ʸ[base]ᶻ

Where k is the rate constant and x, y, and z are the reaction orders. These orders provide insight into the molecularity of the rate-determining step. For many Henry reactions, the initial deprotonation of the nitroalkane is a rapid equilibrium, and the subsequent carbon-carbon bond-forming step between the nitronate anion and the aldehyde is the rate-determining step.

Factors that can influence the reaction rate include the nature of the solvent and the catalyst used. For instance, the use of heterogeneous solid base catalysts, such as layered double hydroxides (LDHs), has been shown to be effective in promoting the Henry reaction, offering advantages in terms of catalyst recovery and reusability. scirp.orgresearchgate.net The reaction conditions, including temperature and catalyst loading, would also significantly impact the reaction kinetics. scirp.org

Identification of Intermediates in Catalytic Cycles

The catalytic cycle of the base-catalyzed Henry reaction involves several key intermediates. The cycle begins with the deprotonation of nitromethane by a base (B:), forming a nitronate anion. This nitronate is a key nucleophilic intermediate.

Step 1: Deprotonation of Nitromethane CH₃NO₂ + B: ⇌ ⁻CH₂NO₂ + BH⁺

The nitronate anion then attacks the electrophilic carbonyl carbon of 2-methylbenzaldehyde, leading to the formation of a β-nitro alkoxide intermediate.

Step 2: Nucleophilic Addition C₈H₈O + ⁻CH₂NO₂ → [o-CH₃C₆H₄CH(O⁻)CH₂NO₂]

This alkoxide intermediate is then protonated by the protonated base (BH⁺) to yield the nitro-alcohol adduct, 1-(o-tolyl)-2-nitroethanol.

Step 3: Protonation [o-CH₃C₆H₄CH(O⁻)CH₂NO₂] + BH⁺ → o-CH₃C₆H₄CH(OH)CH₂NO₂ + B:

Finally, under the reaction conditions, this nitro-alcohol can undergo dehydration (elimination of a water molecule) to form the final product, this compound. This dehydration step is often facilitated by the same base catalyst.

Step 4: Dehydration o-CH₃C₆H₄CH(OH)CH₂NO₂ → C₉H₉NO₂ + H₂O

Role of Steric and Electronic Effects on Reactivity and Selectivity

Steric and electronic effects play a crucial role in determining the reactivity of the substrates and the selectivity of the reaction, particularly concerning the formation of (E) and (Z) isomers of this compound.

The methyl group at the ortho position of the benzaldehyde (B42025) ring introduces steric hindrance. This bulkiness can influence the approach of the nitronate nucleophile to the carbonyl carbon. Compared to an unsubstituted benzaldehyde, the reaction with 2-methylbenzaldehyde might proceed at a different rate due to this steric impediment.

Furthermore, the electronic nature of the substituents on the aromatic ring affects the electrophilicity of the carbonyl carbon. The methyl group is an electron-donating group, which slightly deactivates the carbonyl group towards nucleophilic attack compared to an unsubstituted benzaldehyde. Conversely, the nitro group in the final product is a strong electron-withdrawing group, which significantly influences the electronic properties of the ethenyl bridge.

The stereoselectivity of the dehydration step, leading to either the (E) or (Z) isomer, is also governed by steric considerations. The (E)-isomer, where the bulky phenyl and nitro groups are on opposite sides of the double bond, is generally expected to be the thermodynamically more stable and, therefore, the major product due to minimized steric strain. Computational studies on related β-nitrostyrenes support the greater stability of the (E)-isomer.

Investigation of Tautomeric Equilibria and Conformational Preferences in Solution

Tautomerism is a potential phenomenon for this compound, specifically the equilibrium between the nitro and the aci-nitro (nitronic acid) forms.

Nitro-Aci-Nitro Tautomerism: C₉H₉NO₂ (nitro) ⇌ o-CH₃C₆H₄CH=C(H)NO₂H (aci-nitro)

The nitro form is generally more stable. However, the presence of the ortho-methyl group and the conjugated system could influence this equilibrium. The aci-nitro tautomer can be stabilized by intramolecular hydrogen bonding, particularly in certain conformations. researchgate.net Studies on related ortho-substituted nitro compounds have shown that nitro-aci-nitro tautomerism can be a viable process, sometimes induced by photolysis. researchgate.net

The conformational preferences of this compound in solution are primarily dictated by the rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the ethenyl group. The planarity of the molecule is favored due to the extended π-conjugation between the aromatic ring, the double bond, and the nitro group. However, steric hindrance between the ortho-methyl group and the ethenyl moiety can lead to a twisted conformation.

Spectroscopic and Advanced Analytical Methodologies for the Study of 1 Methyl 2 2 Nitroethenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including 1-methyl-2-(2-nitroethenyl)benzene (B2825246). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

¹H NMR Spectroscopy: Proton NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to the aromatic, vinylic, and methyl protons. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm), reflecting their different chemical environments due to the presence of the methyl and nitroethenyl substituents. The vinylic protons of the nitroethenyl group would exhibit characteristic chemical shifts, with the proton attached to the same carbon as the nitro group being significantly deshielded. The methyl protons would give rise to a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the methyl carbon, the aromatic carbons (with variations in chemical shifts depending on their position relative to the substituents), and the vinylic carbons. The carbon atom of the nitroethenyl group bonded to the nitro group would be expected at a significantly downfield chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.2 - 7.8 (m) | 125.0 - 140.0 |

| Vinylic CH | 7.5 - 8.5 (d) | 130.0 - 150.0 |

| Methyl (CH₃) | 2.3 - 2.6 (s) | 15.0 - 25.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions. 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.

To resolve the complex spectral features and definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the vinylic protons and potentially between adjacent aromatic protons, aiding in the assignment of the substitution pattern on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nist.gov It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

While less common for a relatively rigid molecule like this compound, variable-temperature (VT) NMR studies could be employed to investigate any potential dynamic processes, such as restricted rotation around the single bond connecting the benzene ring and the nitroethenyl group. Changes in the NMR spectrum as a function of temperature could provide insights into the energy barriers of such conformational changes.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. chegg.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be prominent, typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C=C stretching vibration of the ethenyl group and the aromatic ring would also be observable. C-H stretching vibrations for the aromatic and methyl groups would appear in their characteristic regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The nitro group also gives rise to characteristic Raman signals. The symmetric stretching of the nitro group is often a strong band in the Raman spectrum. The aromatic ring vibrations are also typically strong in Raman spectra.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) | Weak to Medium |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 (Strong) | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 (Multiple bands) | Strong |

| Vinylic C=C | Stretch | ~1620 - 1680 (Variable) | Variable |

| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Strong |

| Methyl C-H | Stretch | 2850 - 2960 (Medium) | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov

HR-EI-MS (High-Resolution Electron Ionization Mass Spectrometry): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound (C₉H₉NO₂). Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the cleavage of the ethenyl chain, and fragmentation of the aromatic ring.

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): ESI is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak, often as a protonated molecule [M+H]⁺ or an adduct with a cation like sodium [M+Na]⁺. rsc.org This technique is particularly useful for confirming the molecular weight with high accuracy. Predicted collision-induced dissociation (CID) of the parent ion could provide further structural information.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₉H₉NO₂ | 163.0633 |

| [M+H]⁺ | C₉H₁₀NO₂ | 164.0706 |

| [M-NO₂]⁺ | C₉H₉ | 117.0704 |

Note: These are calculated exact masses. Observed values in HRMS should be within a few ppm of these values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a pivotal technique for investigating the electronic structure of this compound. The molecule possesses a conjugated system that extends from the benzene ring, through the ethenyl bridge, to the nitro group. This extensive conjugation is responsible for strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum.

The electronic spectrum is primarily characterized by an intense π → π* transition. Detailed experimental data for this compound is not widely available in the literature, but analysis of the closely related parent compound, trans-β-nitrostyrene, provides significant insight. trans-β-Nitrostyrene exhibits a strong absorption maximum (λmax) at approximately 312 nm in dichloromethane, with a high molar absorptivity (ε) of 16,500 M-1cm-1. nih.gov This absorption is assigned to the primary π → π* transition and is responsible for the compound's yellow color, as the absorption tail extends into the visible region. nih.gov

For this compound, the presence of the ortho-methyl group is expected to influence the electronic transitions. The methyl group can induce a slight bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax due to its electron-donating inductive effect and potential steric hindrance. Steric hindrance from the ortho-substituent could disrupt the planarity of the conjugated system, potentially leading to a decrease in both the wavelength and intensity of absorption. A comparative analysis of expected UV-Vis data is presented in Table 1.

Table 1: UV-Vis Spectral Data Comparison

| Compound Name | Solvent | Expected λmax (nm) | Key Electronic Transition |

|---|---|---|---|

| trans-β-Nitrostyrene | Dichloromethane | ~312 nih.gov | π → π* |

The analysis provides foundational data on the molecule's conjugated electronic system.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for verifying its purity. Gas chromatography and high-performance liquid chromatography are the most relevant techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it an ideal tool for analyzing volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound would be separated on a capillary column, such as a DB-5 or HP-5MS, which has a non-polar stationary phase. The mass spectrometer then ionizes the eluted compound, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z).

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 163 | Molecular Ion | [C₉H₉NO₂]+• | - |

| 117 | Loss of NO₂ | [C₉H₉]+• | M+• - NO₂ |

| 116 | Loss of NO₂ and H• | [C₉H₈]+• | [M - NO₂]+• - H• |

| 115 | Loss of NO₂ and 2H• | [C₉H₇]+ | [M - NO₂]+• - 2H• |

This analysis is crucial for unambiguous identification and structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and purity assessment of this compound, which is particularly useful given the compound's solid nature and strong UV absorbance.

Both normal-phase and reversed-phase HPLC can be employed. A typical reversed-phase method would utilize a C18 stationary phase with a polar mobile phase, such as a gradient of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net Given the compound's strong UV absorbance near 312 nm, a photodiode array (PDA) or UV detector set to this wavelength would provide high sensitivity and selectivity. nih.gov For preparative purification, normal-phase chromatography on a silica (B1680970) gel column with a non-polar mobile phase system, like hexane (B92381) and ethyl acetate (B1210297), is often effective. rsc.org

Table 3: Representative HPLC Method Parameters for Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV/PDA at ~312 nm |

| Injection Volume | 10 µL |

This method would effectively separate the target compound from precursors like 2-methylbenzaldehyde (B42018) and potential side-products, allowing for accurate quantification and purity verification.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecule's connectivity, stereochemistry (specifically the E-configuration of the double bond), and intermolecular interactions in the crystal lattice.

An X-ray crystallographic analysis of a suitable single crystal of this compound would yield detailed information, including:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal.

Space Group: The symmetry operations that describe the crystal lattice.

Atomic Coordinates: The precise x, y, and z positions of each atom.

Bond Lengths and Angles: Exact measurements of all covalent bonds and the angles between them, confirming the geometry around the benzene ring, the vinyl group, and the nitro group.

Torsional Angles: Data describing the planarity of the conjugated system and the orientation of the nitro and methyl groups relative to the benzene ring.

Currently, a published crystal structure for this compound is not available in open-access crystallographic databases. However, analysis of related structures, such as other substituted nitrostyrenes, indicates that intermolecular forces like C-H···O hydrogen bonds and π-π stacking interactions would likely play a significant role in stabilizing the crystal packing.

Computational and Theoretical Studies on 1 Methyl 2 2 Nitroethenyl Benzene

Quantum-Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum-chemical calculations are fundamental in predicting the electronic behavior of molecules. These methods allow for the detailed investigation of electron distribution and its influence on chemical reactivity.

Density Functional Theory (DFT) has become a standard tool for studying the electronic properties of organic molecules. researchgate.net For compounds like 1-Methyl-2-(2-nitroethenyl)benzene (B2825246), DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to model various properties. These calculations can predict spectroscopic behaviors, such as NMR chemical shifts, with high accuracy, often with an error margin of less than 0.1 ppm when correlated with experimental data using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Furthermore, DFT is instrumental in exploring reaction pathways. For instance, the rotational barrier of the nitro group in this compound has been analyzed using transition state analysis, providing insights into the molecule's structural flexibility. Time-dependent DFT (TD-DFT) can also be utilized to predict electronic transitions, such as the maximum absorption wavelength (λmax) in UV-Vis spectroscopy. The study of related methylbenzene and nitrobenzene (B124822) molecules with DFT shows that the addition of a methyl group can influence the electronic properties of the benzene (B151609) ring. researchgate.net

Table 1: Representative DFT Applications in the Study of this compound and Related Compounds

| Property Studied | Computational Method | Key Findings |

| NMR Shifts | GIAO-DFT (B3LYP/6-311+G(d,p)) | Correlates well with experimental δ values. |

| Reaction Pathways | DFT Transition State Analysis | Used to determine the energy barrier for nitro group rotation. |

| UV-Vis Spectra | TD-DFT | Predicts maximum absorption wavelengths (λmax). |

| Electronic Properties | DFT (B3LYP/6-31G**) | The addition of a methyl group affects the electronic properties of the benzene ring. researchgate.net |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

In the context of substituted benzenes, DFT calculations have been used to determine the HOMO-LUMO energy profiles. researchgate.net For example, the LUMO energy of nitrobenzene is significantly lower than that of benzene or toluene, indicating its higher electrophilicity. researchgate.net The presence of the electron-withdrawing nitro group and the electron-donating methyl group in this compound will have opposing effects on the electron density of the aromatic ring, which in turn influences the HOMO and LUMO energy levels. The nitrovinyl group, being a strong electron-withdrawing group, is expected to lower the LUMO energy, making the β-carbon of the vinyl group susceptible to nucleophilic attack.

Table 2: DFT-Calculated HOMO-LUMO Energies for Related Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene | -6.74 | -0.34 | 6.40 |

| Toluene (Methylbenzene) | -6.38 | -0.27 | 6.11 |

| Nitrobenzene | -7.63 | -2.72 | 4.91 |

| 2-Nitrotoluene | -7.21 | -2.58 | 4.63 |

Note: The values presented are illustrative and can vary based on the specific DFT functional and basis set used. Data is conceptually derived from findings on similar compounds. researchgate.net

Molecular Dynamics Simulations to Investigate Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.gov These simulations provide insights into the conformational landscape of a molecule and its interactions with its environment, such as solvent molecules. nih.gov For a flexible molecule like this compound, MD simulations can explore the different spatial arrangements of the methyl and nitroethenyl groups relative to the benzene ring.

The methodology typically involves generating a starting conformation of the molecule, parameterizing it with a suitable force field (like OpenFF), and simulating its motion in a chosen solvent over a period of nanoseconds. nih.gov By analyzing the trajectory of the simulation, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties. While specific MD studies on this compound are not widely published, the techniques are well-established for conformational analysis of small organic molecules. nih.govyoutube.com

Prediction of Reaction Pathways and Transition States

Computational chemistry offers robust tools for predicting the most likely pathways for chemical reactions and for characterizing the high-energy transition states that connect reactants and products.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that explains chemical reactivity based on the changes in electron density during a reaction, rather than focusing on molecular orbital interactions. luisrdomingo.comeuropa.eu MEDT has been successfully applied to understand the reactivity of β-nitrostyrenes, which are structurally analogous to this compound, in cycloaddition reactions. nih.gov

An MEDT study on the [3+2] cycloaddition reactions of (Z)- and (E)-β-nitrostyrenes revealed that these reactions proceed via a one-step, polar mechanism. nih.gov The analysis of conceptual DFT reactivity indices within the MEDT framework showed that the β-carbon of the nitrostyrene (B7858105) is the most electrophilic center, which is where the nucleophile attacks. nih.gov This type of analysis can predict the regioselectivity and stereoselectivity of reactions involving this compound. The theory posits that the global electron density transfer (GEDT) at the transition state is a key factor in determining the polar nature of a reaction. luisrdomingo.com

Table 3: Key Findings from MEDT Study of β-Nitrostyrene Cycloadditions

| Aspect Studied | Finding | Implication for this compound |

| Reaction Mechanism | One-step, polar zw-type mechanism. nih.gov | Similar cycloaddition reactions are expected to follow a polar, one-step pathway. |

| Reactivity | The β-position of the nitrostyrene is highly electrophilic. nih.gov | The β-carbon of the nitrovinyl group will be the primary site for nucleophilic attack. |

| Selectivity | The reactions were found to be completely meta regioselective. nih.gov | High regioselectivity can be predicted for its cycloaddition reactions. |

| Stereoselectivity | The stereochemistry of the nitrostyrene isomer influences the outcome (exo for Z, endo for E). nih.gov | The stereochemistry of the nitroethenyl group will dictate the stereochemical outcome of its reactions. |

Structure-Reactivity Relationships Through Computational Modeling

Computational modeling provides a powerful means to establish clear relationships between the molecular structure of a compound and its chemical reactivity. For this compound, the interplay between the ortho-methyl group and the nitroethenyl substituent dictates its reactivity.

The methyl group is an electron-donating group, which tends to activate the benzene ring towards electrophilic substitution, primarily at the ortho and para positions relative to it. youtube.com Conversely, the nitrovinyl group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position. The combined effect of these two groups creates a complex reactivity pattern.

Computational models, integrating DFT and MEDT, can quantify these electronic effects. For example, the analysis of electrophilicity and nucleophilicity indices derived from DFT can predict how this compound will behave as either an electrophile or a nucleophile in a given reaction. luisrdomingo.com The electrophilic character conferred by the nitrovinyl group makes it a good candidate for reactions with nucleophiles, such as in Michael additions or cycloadditions. nih.gov Computational studies can model these reactions, predict their energy barriers, and rationalize the observed product distributions, thereby providing a comprehensive understanding of its structure-reactivity profile.

Applications of 1 Methyl 2 2 Nitroethenyl Benzene in Chemical Synthesis and Materials Science

Precursor in the Synthesis of Organic Compounds

1-Methyl-2-(2-nitroethenyl)benzene (B2825246) serves as a valuable starting material for the construction of a wide array of organic molecules, particularly heterocyclic compounds and natural products. The presence of the electron-withdrawing nitro group and the reactive double bond makes it an excellent Michael acceptor and a key building block in various synthetic transformations.

Synthesis of Nitroolefins and Indolizines

As a substituted β-nitrostyrene, this compound is itself a nitroolefin. wikipedia.org The synthesis of such compounds is often achieved through the Henry reaction, which involves the condensation of an aldehyde with a nitroalkane. wikipedia.org In the case of this compound, this would typically involve the reaction of 2-methylbenzaldehyde (B42018) with nitromethane (B149229). The general class of β-nitrostyrenes are important intermediates in organic synthesis due to their susceptibility to nucleophilic attack. bohrium.com

The indolizine (B1195054) skeleton, a fused bicyclic heteroaromatic system, is present in numerous natural products and pharmacologically active compounds. rsc.org While direct synthesis of indolizines from this compound is not extensively documented, the use of nitro-substituted precursors in the synthesis of functionalized indolizines has been reported. For instance, the synthesis of indolizine-derived pentathiepines has been achieved where a nitro group was incorporated into the indolizine ring system. nih.gov This highlights the utility of nitro-containing building blocks in constructing complex heterocyclic systems like indolizines. The general synthetic strategies towards indolizines often involve the cyclization of suitably substituted pyridine (B92270) and pyrrole (B145914) derivatives. rsc.orgnih.gov

Building Block for Heterocyclic Compounds (e.g., Pyrrolines, Hydroxamic Acids, Isoquinolines)

This compound is a key precursor for a variety of heterocyclic compounds due to its reactive nature.

Pyrrolines: Pyrrolines, or dihydropyrroles, are important five-membered nitrogen-containing heterocycles found in many biologically active molecules. rsc.org β-Nitrostyrenes are valuable starting materials for the synthesis of pyrrole derivatives, which are closely related to pyrrolines. bohrium.comresearchgate.net The synthesis of pyrrolines can be achieved through various metal-catalyzed reactions, such as those involving iron, which can mediate the reduction of a nitro group followed by cyclization. nih.gov For example, the reaction of a β-nitrostyrene derivative can lead to the formation of a 1-pyrroline (B1209420) ring system.

Hydroxamic Acids: Hydroxamic acids are a class of organic compounds with the general formula R-CO-NH-OH and are known for their metal-chelating properties and diverse biological activities. eurjchem.comresearchgate.netnih.gov The synthesis of hydroxamic acids can be achieved from a variety of precursors, including carboxylic acids, esters, and nitroalkanes. eurjchem.comnih.gov While a direct conversion from this compound is not a standard procedure, it can be envisioned as a precursor after suitable chemical transformations. For instance, the nitro group could potentially be converted to a carboxylic acid or an ester, which could then be reacted with hydroxylamine (B1172632) to yield the corresponding hydroxamic acid.

Isoquinolines: The isoquinoline (B145761) motif is a core structure in many natural alkaloids and pharmaceuticals. koreascience.kr A convenient method for the synthesis of 3-aryl isoquinolines involves a base-promoted tandem reaction of 2-methyl-arylaldehydes with nitriles. nih.govorganic-chemistry.org Given that this compound possesses the 2-methyl-aryl moiety, it could serve as a synthon for the corresponding 2-methylbenzaldehyde, which is a key starting material in this synthesis.

Intermediate for Natural Product Synthesis (e.g., Armepavines, Nuciferines)

The utility of (2-nitroethenyl)benzene derivatives as intermediates in the total synthesis of natural products has been demonstrated. A notable example is the synthesis of (±)-armepavine and (±)-nuciferine, both of which are aporphine (B1220529) alkaloids with interesting biological activities. researchgate.net A concise synthetic route to these compounds has been developed starting from commercially available benzaldehydes, which are converted to the corresponding (2-nitroethenyl)benzene derivatives. researchgate.net These intermediates then undergo a series of key transformations, including radical cyclization and a Pictet-Spengler reaction, to construct the core isoquinoline and aporphine skeletons of armepavine (B1667600) and nuciferine (B1677029), respectively. researchgate.net The synthesis of other nuciferine derivatives has also been explored, highlighting the importance of this class of compounds. nih.govnih.gov

Role in Material Science and Polymer Chemistry

The unique electronic and chemical properties of this compound also make it a candidate for applications in materials science and polymer chemistry.

Precursor for Functional Polymers